Product packaging for 6,7-Dimethyl-1-nitronaphthalene(Cat. No.:CAS No. 24055-47-8)

6,7-Dimethyl-1-nitronaphthalene

Cat. No.: B11898855
CAS No.: 24055-47-8
M. Wt: 201.22 g/mol
InChI Key: MMSHZTSNVZLZSK-UHFFFAOYSA-N
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Description

Overview of Nitroaromatic Compounds and Polycyclic Aromatic Hydrocarbons

Nitroaromatic compounds are organic molecules containing one or more nitro functional groups (–NO₂) attached to an aromatic ring. The presence of the electron-withdrawing nitro group significantly influences the chemical and physical properties of the aromatic system. These compounds are largely synthetic and have found extensive use as intermediates in the manufacturing of a wide array of products, including dyes, polymers, and pharmaceuticals.

Polycyclic aromatic hydrocarbons (PAHs) are composed of multiple fused aromatic rings. Naphthalene (B1677914), consisting of two fused benzene (B151609) rings, is the simplest PAH. asianpubs.org PAHs are naturally present in fossil fuels like coal and crude oil and are also formed during the incomplete combustion of organic materials. ontosight.aichembk.comnih.govchemicalbook.com

Structural Classification of Nitronaphthalene Derivatives

Nitronaphthalene derivatives can be categorized based on the number and position of nitro groups and other substituents on the naphthalene ring system. The position of the substituents is crucial as it determines the isomer's chemical reactivity and physical properties.

The nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), with the 1-isomer being the major product. Further nitration of 1-nitronaphthalene can lead to various dinitronaphthalene isomers. The introduction of other functional groups, such as methyl groups, further diversifies the range of possible structures.

Unique Aspects of Dimethyl-Substituted Nitronaphthalenes in Academic Research

The presence of methyl groups on the naphthalene ring, in addition to a nitro group, introduces further complexity and unique characteristics to these molecules. Research into dimethyl-substituted nitronaphthalenes often focuses on understanding the influence of the position of these methyl groups on the compound's chemical reactivity, spectroscopic properties, and biological activity.

A significant area of research for these compounds is in the field of mutagenicity. Studies have shown that the position of methyl substitution in relation to the nitro group can have a pronounced effect on the mutagenic potential of nitronaphthalenes. For instance, research on a series of methyl-substituted nitronaphthalenes indicated that the presence of a methyl group ortho to the nitro group generally leads to a decrease in mutagenicity in certain assays. This highlights the importance of isomeric structure in determining the biological activity of these compounds.

Physicochemical Properties of 6,7-Dimethyl-1-nitronaphthalene

The specific properties of this compound are detailed in the table below, based on available data.

PropertyValue
IUPAC Name This compound
CAS Number 24055-47-8
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
XLogP3 3.9
Exact Mass 201.078978594 Da

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. ontosight.ai

Synthesis of Dimethyl-Substituted Nitronaphthalenes

While specific experimental details for the synthesis of this compound are not extensively documented in readily available literature, its synthesis can be inferred from general procedures for the nitration of aromatic compounds and specific studies on related dimethylnaphthalenes.

The precursor for the synthesis would be 6,7-dimethylnaphthalene. The synthesis of various dimethylnaphthalene isomers, such as 2,6-dimethylnaphthalene (B47086) and 2,7-dimethylnaphthalene, has been described and often involves multi-step processes.

The nitration of dimethylnaphthalenes has been studied, for example, in acetic anhydride. Such studies provide insight into the directing effects of the methyl groups on the regioselectivity of the nitration reaction. The nitration of 1,6-dimethylnaphthalene, for instance, yields a mixture of nitro-isomers, demonstrating the influence of the positions of the methyl groups on the incoming nitro substituent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B11898855 6,7-Dimethyl-1-nitronaphthalene CAS No. 24055-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24055-47-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6,7-dimethyl-1-nitronaphthalene

InChI

InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-12(13(14)15)11(10)7-9(8)2/h3-7H,1-2H3

InChI Key

MMSHZTSNVZLZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic Characterization and Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. The UV-Vis spectrum of 6,7-Dimethyl-1-nitronaphthalene would be expected to display absorption bands corresponding to the π → π* transitions of the naphthalene (B1677914) aromatic system and potentially n → π* transitions associated with the nitro group. The position and intensity of these bands provide insight into the electronic structure and conjugation within the molecule. Studies on similar compounds, such as 1-nitronaphthalene (B515781), have reported absorption maxima that are influenced by the solvent environment. nih.govnih.gov However, specific UV-Vis absorption data for this compound has not been found in the available scientific record.

Theoretical and Computational Investigations of Electronic Structure

Modern computational chemistry offers powerful tools for predicting and understanding the electronic properties of molecules. researchgate.net For this compound, a thorough theoretical investigation would provide significant insights.

Density Functional Theory (DFT) is a computational method widely used to determine the optimized ground state geometry and various electronic properties of molecules. nih.gov A DFT calculation for this compound would yield information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, electronic properties such as dipole moment, polarizability, and Mulliken atomic charges could be calculated to understand the charge distribution and reactivity of the molecule. While DFT has been applied to a vast range of organic molecules, specific computational results for this compound are not present in the surveyed literature. core.ac.uknih.gov

To complement experimental UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the energies of electronic excited states and simulating the UV-Vis spectrum. github.ionih.govq-chem.com TD-DFT calculations on this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. q-chem.com This would allow for a direct comparison with experimental data, aiding in the assignment of electronic transitions. Ab initio methods, while computationally more intensive, could provide even more accurate results for the electronic structure. arxiv.org At present, no such theoretical studies on the excited states of this compound have been published.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. An analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. This information is vital for predicting the molecule's behavior in chemical reactions. Specific FMO analyses for this compound are not documented.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. Such a map provides a clear and intuitive picture of the molecule's reactive surface. However, no MEP maps for this compound have been found in the literature.

Computational Predictions of Dipole Moments and (Hyper)polarizabilities

Computational chemistry provides a powerful lens for predicting the electronic properties of molecules, including their dipole moments and (hyper)polarizabilities. These properties are crucial for understanding a molecule's interaction with electric fields and its potential for applications in nonlinear optics. Theoretical studies on related nitronaphthalene compounds have been conducted using various quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to elucidate structure-property relationships. researchgate.netipme.ru

Despite a thorough search of scientific literature, specific computational data for the dipole moment, polarizability, and hyperpolarizability of This compound could not be located. Research in this area has often focused on broader classes of nitronaphthalenes or other donor-acceptor substituted naphthalene derivatives. researchgate.netipme.ru

For context, studies on unsubstituted 1-nitronaphthalene and other isomers have employed methods like DFT with functionals such as B3LYP and basis sets like 6-311++G(2d,p) to calculate these electronic properties. researchgate.netipme.ru These investigations reveal that the position of the nitro group and other substituents on the naphthalene ring significantly influences the molecule's dipole moment and nonlinear optical response. ipme.ru The introduction of electron-donating groups, in conjunction with the electron-withdrawing nitro group, can enhance properties like the first hyperpolarizability (β), a key parameter for second-order nonlinear optical materials. ipme.ru

For instance, a computational study on various nitronaphthalene isomers highlighted the methodologies used to predict these properties. researchgate.net Geometries are typically optimized first, followed by the calculation of dipole moments (μ), polarizabilities (α), and second-order hyperpolarizabilities (γ) using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals. researchgate.net However, the specific results for this compound are not available in the reviewed literature.

Similarly, research on other substituted naphthalenes, such as those with amino and nitro groups, demonstrates the use of DFT to understand their electronic structure and nonlinear optical properties. iucr.org These studies underscore the importance of intramolecular charge transfer from the donor to the acceptor groups, which is fundamental to achieving a large hyperpolarizability.

While detailed, specific data tables for this compound cannot be presented due to the absence of published research, the established computational frameworks for similar molecules would be applicable. A hypothetical computational study on this compound would likely involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a selected level of theory (e.g., DFT with a specific functional and basis set).

Property Calculation: Using the optimized geometry, the electric dipole moment, linear polarizability, and first and second hyperpolarizabilities would be calculated.

Analysis: The results would be analyzed to understand the influence of the dimethyl and nitro substituents on the electronic properties of the naphthalene core.

Without such a dedicated study, any presentation of data would be speculative. Therefore, no data tables are included in this section.

Photophysical and Photochemical Dynamics

Excited State Characterization and Relaxation Processes

Upon absorption of a photon, 6,7-Dimethyl-1-nitronaphthalene is promoted to an electronically excited state. The subsequent relaxation processes are multifaceted and highly dependent on the nature of the excited states involved.

Singlet and Triplet Manifolds: Energies and Topologies

The excited-state landscape of nitronaphthalenes is characterized by a dense manifold of singlet (S) and triplet (T) electronic states. For 1-nitronaphthalene (B515781), the primary photophysical channel upon excitation is an exceptionally rapid intersystem crossing (ISC) to the triplet manifold. nih.govacs.org This process is so efficient that fluorescence from the first excited singlet state (S1) is extremely weak, with lifetimes often in the sub-picosecond range. nih.govresearchgate.net

The presence of methyl groups, as in this compound, is expected to have a modest effect on the energies of the singlet and triplet states compared to the parent 1-nitronaphthalene. Theoretical calculations on related molecules, such as 1-methyl-8-nitronaphthalene (B1617748), have shown that multiple minima can exist on the triplet potential energy surface. doi.org For this compound, it is anticipated that the lowest excited singlet state (S1) is of a π-π* character, typical for aromatic systems. The triplet manifold will feature both π-π* and n-π* states, with the latter originating from the excitation of a non-bonding electron from the nitro group to an anti-bonding π* orbital. The near-degeneracy of the S1 (π-π) state with a higher-lying triplet state, often of n-π character, is a key factor facilitating rapid ISC, a phenomenon well-documented for 1-nitronaphthalene. nih.govnih.gov

The topologies of the potential energy surfaces are complex, with the possibility of multiple triplet minima and transition states connecting them. doi.org The relaxation from the initially populated Franck-Condon S1 state likely proceeds through a cascade involving internal conversion to lower-lying singlet states and, more significantly, intersystem crossing to various triplet states. Evidence from studies on 1-nitronaphthalene suggests the involvement of an upper triplet state (Tn) as the primary acceptor in the ISC process, which then rapidly relaxes to the lowest triplet state (T1). nih.gov

Role of Intramolecular Charge-Transfer (ICT) States

In addition to the locally excited (LE) singlet and triplet states, intramolecular charge-transfer (ICT) states play a crucial role in the photophysics of nitroaromatic compounds. rsc.org An ICT state arises from the transfer of electron density from a donor part of the molecule to an acceptor part upon photoexcitation. In this compound, the dimethyl-substituted naphthalene (B1677914) ring can act as an electron donor, while the nitro group is a strong electron acceptor.

The formation of an ICT state is often solvent-dependent, being more stabilized in polar solvents. rsc.org For nitronaphthalene derivatives, excitation can lead to a bifurcation of the relaxation pathway, with population flowing to both the triplet manifold via ISC and to an ICT state. acs.org In some push-pull systems, such as 4-N,N-dimethylamino-4'-nitrobiphenyl, the formation of a twisted intramolecular charge-transfer (TICT) state, where the donor and acceptor moieties are perpendicular to each other, is a major deactivation channel. rsc.org While the dimethyl groups in this compound are weaker donors than an amino group, the potential for ICT character in the excited states, particularly in polar environments, cannot be discounted. This ICT character can influence the rates of both radiative and non-radiative decay processes.

Ultrafast Intersystem Crossing (ISC) Mechanisms

A hallmark of nitronaphthalene photophysics is the exceptional speed of intersystem crossing.

Impact of Dimethyl Substitution on ISC Efficiency and Rates

The presence of dimethyl groups on the naphthalene ring is expected to modulate the ISC efficiency and rates. Studies on 2-methyl-1-nitronaphthalene (B1630592) have shown that upon excitation, the Franck-Condon singlet state decays via two competing channels with sub-200-fs lifetimes: a primary channel leading to a triplet state and a minor channel involving conformational relaxation to an ICT state. acs.org The methyl groups can influence the energy gap between the singlet and triplet states and the spin-orbit coupling between them, which are the primary determinants of the ISC rate.

Electron-donating substituents can, in some cases, stabilize the S1 state, potentially increasing the energy gap to the relevant triplet state and thus slowing down ISC. However, the effect is often subtle and depends on the specific substitution pattern and the solvent environment. nih.gov For this compound, it is reasonable to predict that the ISC will remain an ultrafast and dominant process, with a timescale likely in the hundreds of femtoseconds, similar to other nitronaphthalene derivatives. acs.org

Non-Adiabatic Molecular Dynamics Simulations of ISC Pathways

While specific non-adiabatic molecular dynamics (NAMD) simulations for this compound are not available, simulations on related compounds like 2-nitronaphthalene (B181648) have provided significant insights into the ISC mechanism. nih.gov These simulations reveal the existence of multiple ISC pathways involving different electronic states and nuclear geometries. nih.gov

NAMD simulations are crucial for understanding processes that occur on timescales too short to be resolved by conventional spectroscopy and where the Born-Oppenheimer approximation breaks down. rsc.orgnih.gov These computational methods can map out the potential energy surfaces and identify the conical intersections and regions of strong coupling that facilitate the non-radiative transitions between singlet and triplet states. youtube.com For this compound, NAMD simulations would be invaluable for elucidating the precise pathways and timescales of ISC and the competition with ICT state formation.

Influence of Torsional Motions of the Nitro Group on State Conversions

The orientation of the nitro group relative to the naphthalene ring is a critical factor in the photophysics of these compounds. The torsional motion of the nitro group can significantly influence the energies of the excited states and the coupling between them. In many nitroaromatic systems, twisting of the nitro group is implicated in the formation of ICT states. nih.gov

The potential energy surface for the torsional motion of the nitro group is relatively shallow, meaning that a population of different rotamers may exist in the ground state. researchgate.net Upon excitation, the molecule may evolve along this torsional coordinate, leading to geometries that are more favorable for ISC or internal conversion. Theoretical studies on other nitroaromatic molecules have highlighted the importance of these torsional dynamics in dictating the ultimate photochemical fate of the molecule. nih.gov It is highly probable that the torsional motion of the nitro group in this compound is a key component of the relaxation dynamics, facilitating the efficient population of the triplet manifold.

Photodissociation and Photofragmentation Pathways

The absorption of light by a molecule can lead to the cleavage of chemical bonds, a process known as photodissociation or photofragmentation. For nitroaromatic compounds like this compound, the C–N bond is a primary site for such reactions, potentially leading to the release of nitric oxide (NO) or nitrogen dioxide (NO₂).

Mechanistic Studies of Nitric Oxide Photodissociation

While specific mechanistic studies on the photodissociation of nitric oxide from this compound are not extensively documented in publicly available research, general principles derived from studies on related nitroaromatic compounds can provide insights. The process is believed to be initiated by the excitation of the molecule to a singlet excited state (S₁), followed by rapid intersystem crossing (ISC) to a triplet state (T₁). This triplet state is often implicated as the reactive state in the photodissociation of nitroaromatics.

For the parent compound, 1-nitronaphthalene, the excited triplet state is known to be a potent oxidant. nih.gov It can, for instance, oxidize nitrite (B80452) ions to produce nitrogen dioxide (•NO₂). nih.gov While this is not a direct photodissociation of the nitro group from the naphthalene core, it demonstrates the reactive nature of the excited state. It is plausible that a similar triplet-state mediated mechanism could be involved in the C-N bond cleavage of this compound, leading to the formation of a naphthyl radical and a nitric oxide radical. The presence of dimethyl groups at the 6 and 7 positions could potentially influence the electronic properties and steric environment of the naphthalene ring system, thereby affecting the efficiency and pathways of photodissociation. However, without specific experimental data for this compound, this remains a postulation based on the behavior of similar compounds.

Quantum Yields of Photochemical Processes

The quantum yield (Φ) of a photochemical process is a critical parameter that quantifies the efficiency of the reaction, representing the number of events occurring per photon absorbed. For 1-nitronaphthalene in aqueous solution, the polychromatic quantum yield for the photogeneration of hydroxyl radicals (•OH) has been determined to be (3.42 ± 0.42) × 10⁻⁴. nih.gov Furthermore, the quantum yield of •NO₂ photogeneration from the reaction of the excited triplet state of 1-nitronaphthalene with nitrite has also been reported. nih.gov

Solvent Effects on Photophysical and Photochemical Behavior

The surrounding solvent can significantly influence the photophysical and photochemical pathways of a molecule by altering the energies of its ground and excited states. For nitronaphthalene derivatives, solvent polarity is a key factor. rsc.org

In general, for nitronaphthalenes, increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission spectra, indicating a stabilization of the excited state relative to the ground state. This is often attributed to a more pronounced charge-transfer (CT) character in the excited state in polar environments. rsc.org This stabilization of the excited state can also influence the rates of non-radiative decay processes, such as intersystem crossing and internal conversion. For some nitronaphthalene derivatives, polar media can enhance non-radiative decay pathways, leading to a decrease in fluorescence quantum yield. rsc.org

While specific data for this compound is absent, studies on other nitronaphthalene compounds provide a framework for predicting its behavior. It is expected that the photophysical properties of this compound would exhibit a dependency on solvent polarity. The extent of this dependency would be influenced by the change in dipole moment upon excitation, which in turn is affected by the electron-donating nature of the dimethyl groups and the electron-withdrawing nitro group.

Strategies for Modulating Photoluminescence Properties

Nitroaromatic compounds are typically non-fluorescent or weakly fluorescent due to the efficient quenching of the excited state by the nitro group, primarily through rapid intersystem crossing to the triplet state. However, recent research has focused on strategies to "turn on" the fluorescence of these molecules.

Design Principles for Fluorescence Induction in Nitronaphthalene Frameworks

A key strategy for inducing fluorescence in nitronaphthalene frameworks is the introduction of electron-donating groups onto the naphthalene ring system. rsc.org The position of this substituent is crucial. Attaching a strong electron-donating group, such as an amine or an N-amide, to the ring that does not bear the nitro group can lead to a dramatic increase in the singlet-excited-state lifetime and, consequently, the fluorescence quantum yield. rsc.org

This effect is attributed to a modification of the excited-state landscape. The introduction of an electron-donating group can induce a charge-transfer character in the excited state. By carefully tuning the extent of this charge-transfer character and the polarity of the medium, the rates of radiative (fluorescence) and non-radiative decay pathways can be balanced to favor light emission. rsc.org A strong electron-donating group can suppress intersystem crossing, which is the primary non-radiative decay pathway for many nitronaphthalenes. rsc.org

In the context of this compound, the two methyl groups are weak electron donors. While they may have a modest influence on the photophysical properties compared to the unsubstituted 1-nitronaphthalene, they are unlikely to induce strong fluorescence on their own. To significantly enhance the photoluminescence of this framework, the introduction of a stronger electron-donating substituent at a suitable position on the naphthalene ring, likely on the ring not containing the nitro group, would be a promising approach, following the design principles established for other nitronaphthalenes.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Regioselectivity Influenced by Dimethyl Groups

In electrophilic aromatic substitution reactions, the two methyl groups at the 6- and 7-positions are activating and ortho, para-directing. molbase.comevitachem.com This is due to their electron-donating inductive effect and hyperconjugation, which stabilize the intermediate carbocation (Wheland intermediate). The nitro group at the 1-position is a strong deactivating group and a meta-director for electrophilic attack due to its electron-withdrawing nature. evitachem.com

Therefore, for an incoming electrophile, the directing effects of the activating methyl groups will predominantly govern the position of substitution. The positions ortho and para to the methyl groups are C-5, C-8, and C-2, C-3 respectively. However, the deactivating effect of the nitro group on the same ring will significantly reduce the reactivity of positions 2, 3, and 8. Consequently, electrophilic attack is most likely to occur on the unsubstituted ring, specifically at the C-5 and C-8 positions, which are ortho to the methyl groups and on the ring not bearing the deactivating nitro group. Steric hindrance could play a role in favoring one position over the other.

In the case of nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group is crucial. Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group to activate the ring towards attack by a nucleophile and a good leaving group. While 6,7-Dimethyl-1-nitronaphthalene itself does not possess a conventional leaving group, the nitro group can facilitate nucleophilic attack, particularly at the ortho and para positions relative to it (C-2 and C-4). The presence of the dimethyl groups on the other ring is expected to have a less pronounced effect on nucleophilic substitution.

Dearomatization Reactions and Cycloadditions

Dearomatization reactions of nitroarenes provide a powerful tool for the synthesis of complex three-dimensional structures from flat aromatic precursors.

Corey-Chaykovsky Reactions with Nitronaphthalene Derivatives

The Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with carbonyl compounds or Michael acceptors, can be applied to nitronaphthalene derivatives. In this context, the electron-deficient nitronaphthalene acts as a Michael acceptor. The reaction of nitronaphthalene derivatives with sulfur ylides can lead to the formation of cyclopropane (B1198618) rings fused to the aromatic system, resulting in dearomatization.

For this compound, the reaction with a sulfur ylide, such as dimethyloxosulfonium methylide, would be expected to proceed via a Michael-type addition of the ylide to the nitro-activated ring. This would be followed by an intramolecular nucleophilic attack to form a cyclopropane ring. The regioselectivity of the initial attack would be influenced by the electronic activation of the nitro group and the steric hindrance from the peri-position.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatics, providing access to valuable amino compounds.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reduction of this compound via catalytic hydrogenation would yield 6,7-dimethylnaphthalen-1-amine.

Transfer hydrogenation offers a safer and often more selective alternative to using gaseous hydrogen. Common hydrogen donors include ammonium (B1175870) formate, hydrazine, and isopropanol, used in conjunction with a catalyst like Pd/C. This method is generally effective for the reduction of nitro groups in the presence of other reducible functional groups.

Reduction Method Typical Catalyst Hydrogen Source Expected Product
Catalytic HydrogenationPd/C, PtO₂, Raney NiH₂ (gas)6,7-Dimethylnaphthalen-1-amine
Transfer HydrogenationPd/CAmmonium formate, Hydrazine6,7-Dimethylnaphthalen-1-amine

Selective Reduction to Amines or Hydroxylamine Derivatives

Oxidative Transformations of the Naphthalene (B1677914) Ring

The oxidation of nitronaphthalene derivatives is significantly influenced by the nature and position of substituents on the aromatic core. The nitro group, being a strong electron-withdrawing group, deactivates the ring to which it is attached, making it more resistant to oxidation. Conversely, the other ring is generally more susceptible to oxidative cleavage.

In the case of 1-nitronaphthalene (B515781), oxidation with strong oxidizing agents like potassium permanganate (B83412) typically leads to the cleavage of the unsubstituted ring, yielding 3-nitrophthalic acid. For this compound, the presence of two electron-donating methyl groups on the unsubstituted ring would be expected to further activate this ring towards oxidation. Therefore, it is highly probable that oxidative treatment would selectively cleave the dimethyl-substituted ring.

Hypothetical Oxidative Pathway of this compound:

Reactant: this compound

Reagent: Strong oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)

Expected Product: 3-Nitro-4,5-pyrazoledicarboxylic acid (following cleavage of the dimethylated ring)

It is important to note that the reaction conditions, such as temperature and the specific oxidizing agent used, would play a crucial role in the product distribution and yield.

Reactions under Superelectrophilic Activation Conditions

Superelectrophilic activation involves the enhancement of the electrophilic character of a reagent, typically through the use of a strong Brønsted or Lewis acid. This methodology has been successfully applied to 1-nitronaphthalene, leading to interesting transformations.

Studies on 1-nitronaphthalene have shown that in the presence of a Lewis acid like aluminum chloride (AlCl₃), it can react with nucleophiles such as benzene (B151609) and cyclohexane. nih.govrsc.org The proposed mechanism involves the coordination of the Lewis acid to the nitro group, which significantly increases the positive charge on the naphthalene ring system, making it highly susceptible to nucleophilic attack. Computational studies on 1-nitronaphthalene have suggested the formation of a dicationic superelectrophile. nih.gov

For this compound, similar reactivity can be anticipated. The methyl groups, being electron-donating, would be expected to influence the regioselectivity of the nucleophilic attack. The increased electron density at certain positions of the naphthalene ring due to the methyl groups could direct the attack of nucleophiles. However, without specific experimental data, the precise outcome of such reactions remains speculative.

Table 1: Comparison of Reactivity under Superelectrophilic Activation

CompoundActivating AgentNucleophileObserved/Expected Reactivity
1-NitronaphthaleneAlCl₃BenzeneArylation of the naphthalene ring rsc.org
1-NitronaphthaleneAlCl₃CyclohexaneReduction of the nitro group and/or the naphthalene ring rsc.org
This compoundAlCl₃BenzeneExpected arylation, with regioselectivity influenced by methyl groups.
This compoundAlCl₃CyclohexaneExpected reduction, potentially with different selectivity compared to 1-nitronaphthalene.

Theoretical and Experimental Investigation of Reaction Mechanisms

Characterization of Intermediates (e.g., Zwitterions, Radical Pairs)

In many reactions of nitroaromatic compounds, the formation of transient intermediates such as zwitterions and radical pairs is crucial. For instance, in photochemical reactions, the excited state of a nitronaphthalene derivative can undergo intersystem crossing to a triplet state, which can then participate in electron or hydrogen atom transfer processes, leading to radical ion pairs.

While no specific studies on the intermediates of this compound have been found, theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the structures and energies of potential intermediates in its reactions. Such studies would be invaluable in understanding the reaction pathways.

Elucidation of Concerted vs. Stepwise Reaction Pathways

The distinction between concerted (single transition state) and stepwise (involving one or more intermediates) mechanisms is a fundamental aspect of mechanistic chemistry. This has been a subject of investigation for various reactions involving naphthalene derivatives.

For electrophilic substitution reactions, such as nitration, the generally accepted mechanism is a stepwise process involving the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. Theoretical studies on the nitration of substituted naphthalenes have supported this two-step mechanism. researchgate.net It is highly likely that reactions of this compound with electrophiles would also proceed through a similar stepwise pathway.

In pericyclic reactions, such as cycloadditions, the distinction between concerted and stepwise (e.g., diradical) pathways can be more nuanced and dependent on the specific reactants and conditions. Computational studies have been instrumental in elucidating these pathways for related compounds. For any potential pericyclic reactions involving this compound, a combination of experimental kinetic studies and theoretical calculations would be necessary to definitively establish the operative mechanism.

Environmental Fate and Biotransformation

Atmospheric Degradation Pathways

In the atmosphere, 6,7-Dimethyl-1-nitronaphthalene is subject to several degradation processes that determine its concentration, transport, and potential to form secondary pollutants.

Gas-phase photolysis, the decomposition of a chemical by light, is a primary degradation pathway for nitronaphthalenes. Research on various nitronaphthalene and methylnitronaphthalene isomers indicates that their atmospheric lifetimes due to photolysis are relatively short. For instance, the photolysis lifetime of 1-nitronaphthalene (B515781) has been estimated to be as short as 24 minutes. researchgate.net More volatile nitro-PAHs are expected to have lifetimes ranging from less than 15 minutes to a few hours. researchgate.net

Studies on a range of methylnitronaphthalenes (MNNs) have categorized them into groups based on their photolysis rates. Isomers such as 1-methyl-8-nitronaphthalene (B1617748) and 2-methyl-1-nitronaphthalene (B1630592) have very short predicted atmospheric lifetimes of 15 minutes or less. researchgate.net A second group, which includes 1-nitronaphthalene and several other MNNs, has predicted photolysis lifetimes of an hour or less. researchgate.net A third group, including 2-nitronaphthalene (B181648) and other isomers, has longer lifetimes of 1 to 3 hours. researchgate.net Given these findings, it is highly probable that gas-phase photolysis is the dominant atmospheric loss process for this compound.

Table 1: Estimated Atmospheric Photolysis Lifetimes of Related Nitronaphthalenes

Compound Estimated Photolysis Lifetime
1-Nitronaphthalene 24 min researchgate.net
2-Nitronaphthalene 177 min researchgate.net
1-Methyl-8-nitronaphthalene 8 min researchgate.net

This table presents data for compounds structurally related to this compound to infer its likely atmospheric behavior.

The reaction with photochemically-produced hydroxyl radicals (OH•) is another significant degradation route for naphthalene (B1677914) and its derivatives in the atmosphere. acs.org The rate constant for the vapor-phase reaction of 1-nitronaphthalene with OH radicals is 5.4 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 3 days. nih.gov For naphthalene, the parent compound, its reaction with OH• leads to the formation of various oxidation products. acs.org

While direct reactions with ozone are a degradation pathway for some aromatic compounds, the primary atmospheric chemical loss for naphthalene derivatives is typically initiated by hydroxyl radicals. mdpi.com However, 1-nitronaphthalene can react with ozone to form reactive electrophiles. nih.gov The interaction of ozone with aqueous media has been shown to produce hydroxyl radicals, suggesting indirect degradation pathways. nih.gov

The atmospheric oxidation of aromatic hydrocarbons is a known source of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.orgnih.gov Gas-phase photooxidation of naphthalene and its alkylated derivatives, such as 1-methylnaphthalene, 2-methylnaphthalene, and 1,2-dimethylnaphthalene, has been shown to form SOA. copernicus.org

The photolysis of 1-nitronaphthalene itself is a direct pathway to SOA formation. nih.gov Chamber experiments have demonstrated that the photolysis of 1-nitronaphthalene leads to the rapid formation of SOA, characterized by products such as nitronaphthol and a dimer formed from the self-reaction of naphthoxy radicals. nih.gov The yield of these products, and thus the SOA, can be influenced by the concentration of nitrogen oxides (NOx) in the atmosphere. nih.gov Under low-NOx conditions, SOA yields from naphthalene photooxidation were found to be significantly higher than under high-NOx conditions. copernicus.org Given these findings for structurally similar compounds, it is expected that this compound also contributes to SOA formation through similar atmospheric oxidation pathways.

Table 2: SOA Yields from Photooxidation of Related Aromatic Hydrocarbons

Parent Hydrocarbon NOx Condition SOA Yield Range
Naphthalene High-NOx 0.19 - 0.30 copernicus.org
Naphthalene Low-NOx 0.73 copernicus.org
1-Methylnaphthalene High-NOx 0.19 - 0.39 copernicus.org
1-Methylnaphthalene Low-NOx 0.68 copernicus.org
2-Methylnaphthalene High-NOx 0.26 - 0.45 copernicus.org
2-Methylnaphthalene Low-NOx 0.58 copernicus.org

This data for related compounds illustrates the potential of this compound to form SOA under different atmospheric conditions.

Aqueous Environmental Transformations

In aquatic environments, the fate of this compound is governed by photochemical processes that can lead to its degradation and the formation of other reactive chemical species.

In aqueous solutions, 1-nitronaphthalene can undergo photochemical reactions. When irradiated, it can act as a photosensitizer. researchgate.net The excited triplet state of 1-nitronaphthalene is capable of oxidizing nitrite (B80452) to produce nitrogen dioxide (•NO₂). researchgate.net This process is pH-dependent, with the photonitration of 1-nitronaphthalene reaching a maximum around pH 3.5. researchgate.net

The concept of self-photosensitization, where a molecule absorbs light and initiates its own transformation, is relevant here. harvard.edunih.gov For 1-nitronaphthalene, its excited state can react with other species present in the water, leading to its degradation and the formation of new products. researchgate.net

A significant aspect of the aqueous photochemistry of nitronaphthalenes is the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH). The excited triplet state of 1-nitronaphthalene ((³1NN*)) has been shown to react with hydroxide (B78521) ions (OH⁻) and water (H₂O) to produce •OH. nih.govrsc.org

The reaction rate constant for (³1NN*) with OH⁻ is (1.66 ± 0.08) x 10⁷ M⁻¹ s⁻¹. nih.govrsc.org This reaction also forms the 1-nitronaphthalene radical anion (1NN⁻•), which in the presence of oxygen, can lead to the formation of hydrogen peroxide. nih.govrsc.org The subsequent photolysis of hydrogen peroxide can be another source of •OH. nih.gov Furthermore, the oxidation of water by the excited triplet state of 1-nitronaphthalene, with a rate constant of 3.8 ± 0.3 M⁻¹ s⁻¹, could be the primary source of •OH in circumneutral water (pH 6.5). nih.govrsc.org Irradiated 1-nitronaphthalene has a polychromatic quantum yield for •OH production of (3.42 ± 0.42) x 10⁻⁴. researchgate.net These mechanisms highlight the potential of this compound to contribute to oxidative stress in aquatic environments through the generation of ROS.

Table 3: Chemical Compounds Mentioned

Compound Name
1,2-Dimethylnaphthalene
1-Methyl-8-nitronaphthalene
1-Methylnaphthalene
1-Nitronaphthalene
2-Methyl-1-nitronaphthalene
2-Methylnaphthalene
2-Naphthol
2-Nitronaphthalene
This compound
Benzene (B151609)
Carbonate
Formaldehyde
Hydrogen Peroxide
Hydroxyl radical
N-methyl formamide
Naphthalene
Naphthoxy radical
Nitric acid
Nitrite
Nitrobenzene
Nitrogen dioxide
Nitrogen oxides
Nitronaphthol
Ozone
Phenol
Sulfuric acid
Toluene

Microbial Degradation and Catabolic Pathways of Nitronaphthalenes

Dioxygenase-Mediated Transformation of Nitronaphthalenes

The initial and critical step in the aerobic bacterial degradation of nitronaphthalenes is mediated by a class of enzymes known as Rieske non-heme iron dioxygenases. nih.gov These multi-component enzyme systems catalyze the introduction of both atoms of molecular oxygen into the aromatic ring, a reaction that destabilizes the stable aromatic structure and initiates the catabolic cascade. ebi.ac.uknih.gov

In the case of 1-nitronaphthalene, the bacterium Sphingobium sp. strain JS3065 has been identified as capable of its complete mineralization. asm.org This bacterium utilizes a three-component dioxygenase, designated as NinAaAbAcAd, to catalyze the initial oxidation of 1-nitronaphthalene. nih.gov This enzymatic reaction results in the formation of 1,2-dihydroxynaphthalene and the release of the nitro group as nitrite. nih.gov The 1,2-dihydroxynaphthalene is a key intermediate that is also found in the well-established metabolic pathway for naphthalene degradation. nih.govfrontiersin.org

The subsequent steps in the catabolism of 1,2-dihydroxynaphthalene in Sphingobium sp. strain JS3065 are believed to follow the conventional naphthalene degradation pathway. nih.gov This involves the cleavage of the aromatic ring by a dioxygenase, followed by a series of enzymatic reactions that ultimately lead to the production of central metabolites, such as pyruvate (B1213749) and salicylate (B1505791), which can then enter the cell's primary metabolic cycles. nih.govnih.gov The proposed pathway proceeds via gentisate, a common intermediate in the degradation of aromatic compounds. nih.govresearchgate.net

Enzyme/Component Function in 1-Nitronaphthalene Degradation Reference
NinAaAbAcAd (1-Nitronaphthalene Dioxygenase) A three-component Rieske dioxygenase that catalyzes the initial dihydroxylation of 1-nitronaphthalene to form 1,2-dihydroxynaphthalene and release nitrite. nih.gov
1,2-Dihydroxynaphthalene Dioxygenase Catalyzes the meta-cleavage of the dihydroxylated ring of 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov
Salicylate 5-hydroxylase Involved in the further metabolism of salicylate to gentisate. frontiersin.org
Gentisate 1,2-dioxygenase Cleaves the aromatic ring of gentisate, leading to intermediates that enter central metabolism. nih.gov

Evolutionary Trajectories of Nitronaphthalene Degradation Pathways in Microorganisms

The evolution of microbial pathways for the degradation of synthetic compounds like nitronaphthalenes offers a fascinating glimpse into bacterial adaptation. The catabolic pathway for 1-nitronaphthalene in Sphingobium sp. strain JS3065 appears to be a relatively recent evolutionary development, having arisen through the modification of a pre-existing pathway for a natural compound, naphthalene. asm.org

Genetic analysis of Sphingobium sp. strain JS3065 revealed that the genes encoding the 1-nitronaphthalene catabolism, termed the nin genes, are located on a plasmid. nih.govsjtu.edu.cn Plasmids are mobile genetic elements that can be transferred between bacteria, facilitating the rapid dissemination of new metabolic capabilities within microbial communities. frontiersin.org This is a common mechanism for the evolution of degradation pathways for xenobiotic pollutants. frontiersin.org

Crucially, the nin genes share a significant degree of similarity and a common evolutionary origin with the nag-like genes responsible for naphthalene degradation in Ralstonia sp. strain U2. nih.govasm.org This suggests that the pathway for 1-nitronaphthalene degradation evolved from an ancestral naphthalene catabolic pathway. The key evolutionary innovation appears to be a minor modification in the substrate specificity of the initial dioxygenase, allowing it to recognize and act upon 1-nitronaphthalene. asm.org This is supported by the fact that the introduction of the ninAaAbAcAd genes from Sphingobium sp. strain JS3065 into the naphthalene-degrading Ralstonia sp. strain U2 conferred upon the latter the ability to grow on 1-nitronaphthalene. nih.govasm.org

Phylogenetic analysis of the catalytic subunit of the 1-nitronaphthalene dioxygenase (NinAc) suggests that an ancestral form of this enzyme may have been an early step in the broader evolution of nitroarene dioxygenases. nih.gov This highlights how the expansion of the substrate range of Rieske-type dioxygenases is a powerful evolutionary mechanism that enables bacteria to adapt to and utilize novel and recalcitrant nitroaromatic compounds. asm.orgsjtu.edu.cn

Evolutionary Aspect Description Reference
Genetic Locus The nin gene cluster for 1-nitronaphthalene catabolism is located on a plasmid in Sphingobium sp. strain JS3065. nih.govsjtu.edu.cn
Evolutionary Origin The nin genes share a common origin with the nag-like genes for naphthalene degradation in Ralstonia sp. strain U2. nih.govasm.org
Key Evolutionary Step Modification of the substrate specificity of the initial dioxygenase to accommodate 1-nitronaphthalene. asm.org
Mechanism of Dissemination Horizontal gene transfer via plasmids allows for the spread of the degradation pathway in microbial populations. frontiersin.org

Advanced Applications and Functionalization Prospects

Precursors in Organic Synthesis

The reactivity of the nitro group and the aromatic naphthalene (B1677914) core makes 6,7-Dimethyl-1-nitronaphthalene a valuable starting material for a range of more complex molecules. Its primary utility lies in its conversion to the corresponding amine, which opens up a vast landscape of subsequent chemical transformations.

Synthesis of Substituted Naphthylamines and Related Intermediates

The most direct and significant synthetic application of this compound is its role as a precursor to 6,7-Dimethyl-1-naphthylamine. The reduction of the nitro group to a primary amine is a fundamental transformation in organic chemistry, yielding a highly valuable intermediate. This conversion is typically achieved through catalytic hydrogenation. google.com

Various catalytic systems are effective for the reduction of aromatic nitro compounds. unimi.it Common methods include the use of metal catalysts like platinum on activated charcoal (Pt/C), palladium on carbon (Pd/C), or Raney nickel in the presence of hydrogen gas. google.com The reaction of 1-nitronaphthalene (B515781) to 1-naphthylamine, for example, can be carried out at elevated temperatures and pressures using a Pt/C catalyst, achieving high yields in a short residence time. google.com Alternative methods, such as using iron in acidic media (Béchamp reduction), are also historically significant for converting nitronaphthalenes to naphthylamines. google.com

The resulting 6,7-Dimethyl-1-naphthylamine is a crucial building block. The amino group can be further modified, for instance, by alkylation to produce N,N-dimethyl-1-naphthylamine derivatives, which are themselves useful reagents. wikipedia.orgnih.gov

Reaction Reagents & Conditions Product Significance
Catalytic HydrogenationH₂, Pt/C or Pd/C, elevated T/P6,7-Dimethyl-1-naphthylamineKey intermediate for dyes and specialty chemicals. google.com
Béchamp ReductionFe, HCl (aq)6,7-Dimethyl-1-naphthylamineTraditional method for industrial-scale reduction. google.com
N,N-DimethylationIodomethane or Dimethyl SulfateN,N-Dimethyl-6,7-dimethyl-1-naphthylamineSynthesis of tertiary amine derivatives. chemicalbook.com

Building Blocks for Dyes, Pigments, and Specialty Chemicals

Naphthylamines are foundational components in the synthesis of azo dyes, which constitute a major class of synthetic colorants used across various industries. wikipedia.orgunb.ca The intermediate, 6,7-Dimethyl-1-naphthylamine, derived from this compound, is an ideal precursor for producing a variety of azo dyes.

The synthesis involves a two-step process:

Diazotization: The primary aromatic amine (6,7-Dimethyl-1-naphthylamine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. cuhk.edu.hk

Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. cuhk.edu.hkresearchgate.net

The specific color of the resulting azo dye is determined by the extended π-conjugated system formed by the Ar-N=N-Ar' structure, and can be fine-tuned by the nature of the aromatic rings (Ar and Ar') and their substituents. cuhk.edu.hk The dimethyl groups on the naphthalene ring of this compound would influence the final properties of the dye, such as its hue, solubility, and fastness on fabrics. researchgate.net Beyond dyes, nitronaphthalene derivatives serve as intermediates in the broader chemical industry for manufacturing rubber chemicals, agrochemicals, and other specialty organic compounds. nih.govwikipedia.org

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The unique electronic and structural features of nitronaphthalene derivatives make them interesting candidates for designing self-assembling systems.

Non-Covalent Interactions and Self-Assembly of Nitronaphthalene Derivatives

The self-assembly of molecules into ordered, supramolecular structures is governed by a delicate balance of weak, non-covalent interactions. researchgate.netnih.gov For nitronaphthalene derivatives, several forces are at play:

π-π Stacking: The electron-rich naphthalene core facilitates strong π-π stacking interactions, which are a primary driving force for the assembly of aromatic molecules. researchgate.net

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, its derivatives (like the corresponding naphthylamine) can. Furthermore, the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar nitro group introduces a significant dipole moment, leading to electrostatic interactions that can influence molecular packing.

The interplay of these forces can guide nitronaphthalene derivatives to form specific, organized architectures. researchgate.netresearchgate.net The presence and position of the dimethyl substituents on the naphthalene ring would sterically influence the geometry of π-π stacking, potentially leading to unique, less-common packing motifs compared to unsubstituted 1-nitronaphthalene. This controlled arrangement is crucial for creating functional materials from the bottom up. rsc.org

Exploration in Advanced Materials Science

The quest for new materials with unique electronic and optical properties is a major driver of modern chemical research. The inherent electronic asymmetry of this compound makes it a molecule of interest for materials science, particularly in the field of non-linear optics.

Potential for Non-Linear Optical (NLO) Materials (Considering Dimethyl Effects)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are critical for applications in optical switching, signal processing, and telecommunications. ipme.ru Second-order NLO effects require molecules that are non-centrosymmetric and possess a large first hyperpolarizability (β). acs.orgaps.org

A common molecular design for high β values is the "push-pull" system, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated system (D-π-A). ipme.ru

Electron Acceptor (A): The nitro group (-NO₂) is a very strong electron-withdrawing group.

π-Conjugated System: The naphthalene ring provides an extended π-electron framework for efficient charge transfer.

Electron Donor (D): The naphthalene ring itself acts as a donor, and its electron-donating capacity is enhanced by the two methyl (-CH₃) substituents. Methyl groups are known to be weak electron-donating groups through an inductive effect.

Theoretical and experimental studies have shown that increasing the strength of the donor and acceptor groups, as well as extending the conjugation length, can significantly enhance the NLO response. mq.edu.auacs.org The presence of the two methyl groups in this compound, by augmenting the electron-donating character of the naphthalene system, is expected to increase the intramolecular charge transfer from the dimethyl-substituted ring to the nitro group upon excitation. This enhanced charge transfer is directly related to a larger first hyperpolarizability value, suggesting that this compound could be a promising candidate for the development of NLO materials. ipme.ruasianpubs.orgresearchgate.net

NLO Component Molecular Moiety in this compound Function
Electron Donor (D)Dimethyl-substituted Naphthalene Ring"Pushes" electron density into the π-system. mq.edu.au
π-BridgeNaphthalene Aromatic SystemFacilitates intramolecular charge transfer (ICT). ipme.ru
Electron Acceptor (A)Nitro Group (-NO₂)"Pulls" electron density from the π-system. mq.edu.au

Q & A

What are the optimal synthetic routes for 6,7-Dimethyl-1-nitronaphthalene, and how can purity be validated?

Basic Research Focus
Synthesis typically involves nitration and alkylation of naphthalene derivatives. A common approach is to start with dimethylnaphthalene precursors, followed by regioselective nitration under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C). Purity validation requires chromatographic methods (HPLC or GC-MS) coupled with spectroscopic techniques (NMR, IR) to confirm structural integrity and absence of isomers or byproducts. For example, GC-MS with a non-polar column (e.g., DB-1) can resolve methyl-substituted isomers .

How do researchers systematically evaluate the toxicity of this compound across exposure routes?

Basic Research Focus
Toxicological assessments should follow frameworks outlined in CERCLA guidelines, which prioritize inhalation, oral, and dermal exposure studies in both in vitro (cell lines) and in vivo (rodent models) systems . Key endpoints include hepatic, renal, and respiratory effects. For instance, subchronic oral exposure studies in rats (doses: 10–100 mg/kg/day) can monitor biomarkers like serum ALT for hepatotoxicity. Systematic reviews should align with inclusion criteria such as those in Table B-1 (e.g., species, exposure duration, health outcomes) .

What advanced computational methods can predict the environmental persistence and bioaccumulation potential of this compound?

Advanced Research Focus
Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are critical. Tools like EPI Suite estimate biodegradation half-lives and octanol-water partition coefficients (log Kow), while density functional theory (DFT) calculations assess electronic properties influencing reactivity. Comparative studies with structurally similar compounds (e.g., 2,6-Dimethylnaphthalene, log Kow = 4.3) can validate predictions .

How should contradictions in genotoxicity data for this compound be resolved?

Advanced Research Focus
Discrepancies often arise from assay sensitivity or metabolite variability. A tiered approach is recommended:

Replicate Studies : Repeat Ames tests with metabolic activation (S9 liver fractions) to account for pro-carcinogen conversion.

Mechanistic Clarification : Use comet assays or γ-H2AX foci analysis to differentiate clastogenic vs. aneugenic effects.

Dose-Response Modeling : Apply benchmark dose (BMD) analysis to identify thresholds for adverse effects .

What methodologies are recommended for detecting trace levels of this compound in environmental samples?

Advanced Research Focus
Gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) achieves detection limits <1 ppb. For complex matrices (e.g., soil), solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Method validation should include spike-and-recovery experiments (70–120% acceptable range) and cross-calibration with certified reference materials .

How can researchers address gaps in chronic exposure data for this compound?

Advanced Research Focus
Prioritize longitudinal studies in model organisms, focusing on epigenetic changes (DNA methylation via bisulfite sequencing) and multi-organ histopathology. Leverage ATSDR’s substance-specific research agenda, which highlights needs for immunotoxicity and endocrine disruption endpoints . Collaborative efforts with repositories like TOXCENTER or NIH RePORTER can identify unpublished datasets .

What strategies optimize the regioselectivity of this compound derivatives in synthetic chemistry?

Advanced Research Focus
Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables selective functionalization. Alternatively, catalytic C–H activation with palladium or ruthenium complexes targets electron-deficient aromatic positions. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding synthetic design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.